molecular formula C14H12F3N B2518447 N-benzyl-3-(trifluoromethyl)aniline CAS No. 404-64-8

N-benzyl-3-(trifluoromethyl)aniline

Cat. No.: B2518447
CAS No.: 404-64-8
M. Wt: 251.252
InChI Key: LFFKRFUTMGWQPB-UHFFFAOYSA-N
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Description

N-benzyl-3-(trifluoromethyl)aniline: is an organic compound characterized by the presence of a benzyl group attached to an aniline ring, which is further substituted with a trifluoromethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(trifluoromethyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the Friedel-Crafts acylation followed by reduction and nitration steps

Industrial Production Methods

Industrial production of this compound often relies on scalable and cost-effective synthetic routes. The Suzuki–Miyaura coupling reaction is favored due to its efficiency and the availability of reagents. Additionally, the use of continuous flow reactors can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

N-benzyl-3-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-(trifluoromethyl)aniline involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group is known to influence the compound’s lipophilicity and electronic properties, which can affect its binding affinity to enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4-(trifluoromethyl)aniline
  • N-benzyl-2-(trifluoromethyl)aniline
  • N-benzyl-3-(difluoromethyl)aniline

Uniqueness

N-benzyl-3-(trifluoromethyl)aniline is unique due to the specific positioning of the trifluoromethyl group at the 3-position on the aniline ring. This structural feature can significantly influence its reactivity and interaction with other molecules, distinguishing it from its isomers and analogs.

Properties

IUPAC Name

N-benzyl-3-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N/c15-14(16,17)12-7-4-8-13(9-12)18-10-11-5-2-1-3-6-11/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFKRFUTMGWQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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